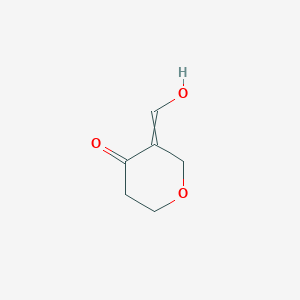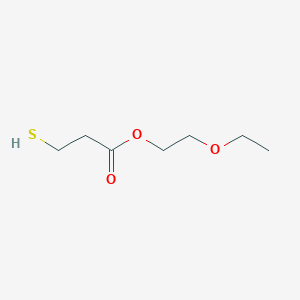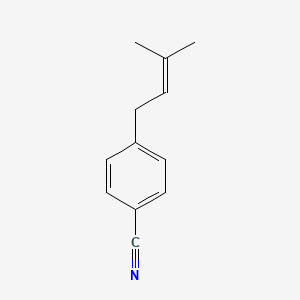
5-Methyl-1,2-dihydro-1,2,4-triazine-3,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-1,2-dihydro-1,2,4-triazine-3,6-dione is a heterocyclic compound belonging to the triazine family This compound is characterized by a triazine ring with two nitrogen atoms and a methyl group attached to the ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,2-dihydro-1,2,4-triazine-3,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with carbonyl compounds, followed by cyclization to form the triazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-1,2-dihydro-1,2,4-triazine-3,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The triazine ring allows for substitution reactions, where different substituents can replace the existing groups on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazine derivatives .
Aplicaciones Científicas De Investigación
5-Methyl-1,2-dihydro-1,2,4-triazine-3,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of herbicides and polymer stabilizers.
Mecanismo De Acción
The mechanism of action of 5-Methyl-1,2-dihydro-1,2,4-triazine-3,6-dione involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to increased levels of certain substrates, such as neurotransmitters, in the case of D-amino acid oxidase inhibition .
Comparación Con Compuestos Similares
Similar Compounds
6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione: Similar in structure but with a hydroxyl group, it also acts as an enzyme inhibitor.
1,2,4-Triazolo[1,5-d][1,2,4]triazines: These compounds have a fused triazine ring and exhibit various biological activities.
Uniqueness
Its resistance to metabolic degradation also sets it apart from other similar compounds .
Propiedades
Número CAS |
93641-68-0 |
|---|---|
Fórmula molecular |
C4H5N3O2 |
Peso molecular |
127.10 g/mol |
Nombre IUPAC |
5-methyl-1,2-dihydro-1,2,4-triazine-3,6-dione |
InChI |
InChI=1S/C4H5N3O2/c1-2-3(8)6-7-4(9)5-2/h1H3,(H,6,8)(H,5,7,9) |
Clave InChI |
GEEGQFPKNGZOTR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=O)NNC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-6-ethoxy-N-[1-(naphthalen-1-yl)ethyl]-1,3,5-triazin-2-amine](/img/structure/B14355744.png)
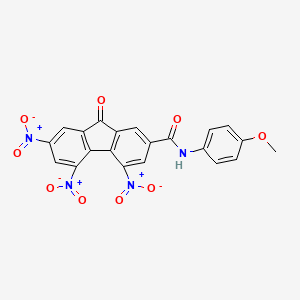

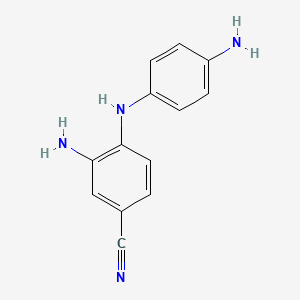

![N-[4,4-Bis(4-fluorophenyl)butyl]-2-methoxybenzamide](/img/structure/B14355774.png)
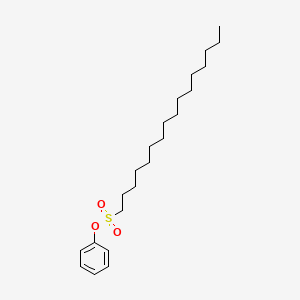

![2-{4-[Ethyl(hexyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14355789.png)

